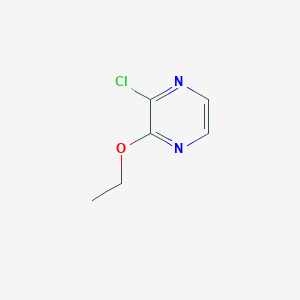

2-Chloro-3-ethoxypyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

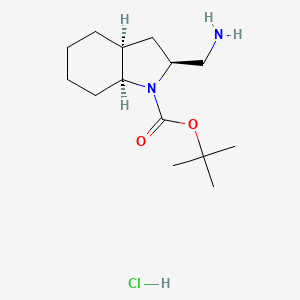

2-Chloro-3-ethoxypyrazine is a chemical compound with the CAS Number: 1126824-36-9. It has a molecular weight of 158.59 and its IUPAC name is 2-chloro-3-ethoxypyrazine .

Molecular Structure Analysis

The InChI code for 2-Chloro-3-ethoxypyrazine is 1S/C6H7ClN2O/c1-2-10-6-5(7)8-3-4-9-6/h3-4H,2H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-3-ethoxypyrazine are not available, general principles of chemical reaction analysis involve monitoring reactive intermediates, understanding the alteration of oxidation states, and studying redox processes .Scientific Research Applications

Environmental Impact and Soil Interaction

- The degradation of chlorotriazine pesticides, which includes compounds like atrazine (related to 2-Chloro-3-ethoxypyrazine), has been studied extensively. These studies focus on understanding how these pesticides interact with soil and affect the environment. For instance, atrazine's degradation in different soils and under various conditions has been investigated, revealing insights into microbial and chemical degradation pathways in soils from different regions (Skipper & Volk, 1972).

Water Contamination and Treatment Processes

- The presence and treatment of chlorotriazine herbicides in water bodies are another area of focus. Research has been conducted on the degradation of atrazine through processes like Fenton's reagent and photocatalytic methods, offering potential solutions for removing such contaminants from water sources (Arnold, Hickey, & Harris, 1995).

Analytical Method Development

- Development of analytical methods for detecting and quantifying 2-Chloro-3-ethoxypyrazine and related compounds in various matrices, like wine, has been a significant area of research. This includes the creation of solid-phase extraction methods and gas chromatography-mass spectrometry techniques, which are crucial for understanding the presence and concentration of these compounds in food and beverages (Lopez, Gracia-Moreno, Cacho, & Ferrreira, 2011).

Understanding Chemical Interactions and Degradation

- Investigations into the chemical interactions of atrazine and its degradation products with other substances, like humic materials, help in understanding the environmental fate of these compounds. Studies have explored the mechanisms of these interactions, including electron transfer and hydrophobic interactions, which are pivotal in predicting the behavior of these chemicals in natural settings (Martin-Neto, Traghetta, Vaz, Crestana, & Sposito, 2001).

Ecological Risk Assessment

- Research has also focused on the ecological risk assessment of chlorotriazine herbicides like atrazine in surface waters, considering their widespread use in agriculture. These studies aim to understand the potential ecological effects of these compounds on aquatic environments, informing regulatory and management decisions (Solomon et al., 1996).

Safety and Hazards

properties

IUPAC Name |

2-chloro-3-ethoxypyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-10-6-5(7)8-3-4-9-6/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZIRHRXQKIQEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2820816.png)

![Methyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B2820817.png)

![3-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B2820818.png)

![2-(3-(Diethylamino)propyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820819.png)

![N-[2-[Methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2820825.png)

![1-(methylsulfonyl)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2820827.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2820828.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2820832.png)

![1-[2-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2820835.png)

![benzyl 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2820838.png)